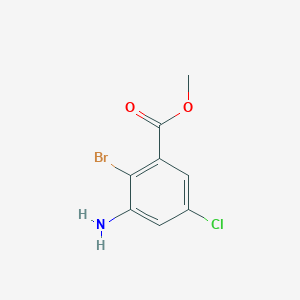

Methyl 3-amino-2-bromo-5-chlorobenzoate

Description

Propriétés

Formule moléculaire |

C8H7BrClNO2 |

|---|---|

Poids moléculaire |

264.50 g/mol |

Nom IUPAC |

methyl 3-amino-2-bromo-5-chlorobenzoate |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3 |

Clé InChI |

KDYPYOWWHLEVEM-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C(=CC(=C1)Cl)N)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Methyl 5-Amino-2-Bromo-4-Chlorobenzoate (Cat. No. L037508)

- Substituents: Amino (5), bromo (2), chloro (4).

- Key Differences: The amino and chlorine substituents occupy adjacent positions (4 and 5), altering electronic distribution compared to the target compound. This isomer is explicitly noted for its utility in medicinal chemistry due to its versatility in forming hydrogen bonds and undergoing nucleophilic substitution reactions .

Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate (CAS 1160574-62-8)

- Substituents : Bromo (3), chloro (4), fluoro (5).

- The absence of an amino group limits its utility in reactions requiring hydrogen bonding or further functionalization. Molecular weight: 267.48 g/mol .

Methyl 3-Amino-2-Bromobenzoate (CAS 106896-48-4)

- Substituents: Amino (3), bromo (2).

- Key Differences : Lacks the 5-chloro substituent, simplifying steric hindrance and electronic effects. Similarity score: 0.94 compared to the target compound, indicating structural proximity but reduced complexity .

Data Table: Structural and Molecular Comparison

*Calculated based on analogous compounds.

Méthodes De Préparation

Nitration of Methyl Benzoate Derivatives

The nitration of methyl benzoate derivatives serves as a foundational step for introducing amino groups via subsequent reduction. For example, methyl 3-nitrobenzoate can be synthesized by nitrating methyl benzoate with concentrated nitric acid under controlled temperatures (0–5°C). This reaction exploits the meta-directing nature of the ester group, yielding the nitro-substituted intermediate in ~85% purity.

Bromination and Chlorination

Bromination at position 2 and chlorination at position 5 require careful selection of directing groups and reagents. In a method analogous to the chlorination of 2-amino-3-methylbenzoic acid, dichlorohydantoin and benzoyl peroxide in dimethylformamide (DMF) at 90–110°C facilitate electrophilic substitution. For bromination, N-bromosuccinimide (NBS) in carbon tetrachloride with a catalytic amount of iron(III) bromide achieves regioselective bromination at position 2.

Table 1: Halogenation Conditions for Methyl 3-Nitrobenzoate Derivatives

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS, FeBr₃ | CCl₄ | 25°C | 72% |

| Chlorination | Dichlorohydantoin, BPO | DMF | 100°C | 87% |

Reduction of Nitro to Amino Groups

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C or Raney nickel under hydrogen atmospheres efficiently reduces nitro groups to amines. For instance, hydrogenating methyl 3-nitro-2-bromo-5-chlorobenzoate at 50°C with 10% Pd/C in ethanol achieves 98.6% conversion to the amino derivative. This method avoids over-reduction and maintains halogen integrity.

Iron-Mediated Reduction

Alternative reductions employ activated iron powder in methanol with ammonium chloride, as demonstrated in the synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate. While this approach yields 78%, it generates significant waste, necessitating post-reaction filtration and solvent recovery.

Esterification and Protecting Group Strategies

Direct Esterification

Esterification of 3-amino-2-bromo-5-chlorobenzoic acid with methanol and sulfuric acid under reflux provides the target compound. However, this method risks hydrolyzing sensitive halogen groups, necessitating mild conditions (e.g., thionyl chloride for acid chloride formation followed by methanol quenching).

Transesterification

Transesterification of tert-butyl esters with methanol in the presence of acid catalysts offers a cleaner route, avoiding direct exposure of the amino group to harsh acidic conditions.

Challenges in Regioselective Halogenation

Competing Directing Effects

The amino group’s strong activating nature complicates sequential halogenation. Protecting the amino group as an acetyl or benzoyl derivative temporarily deactivates the ring, allowing controlled bromination or chlorination. Subsequent deprotection under basic or acidic conditions restores the amino functionality.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF or dimethylacetamide enhance electrophilic substitution rates, while temperatures above 100°C improve reaction kinetics for stubborn halogenations.

Industrial-Scale Considerations

Q & A

What synthetic methodologies are optimal for preparing Methyl 3-amino-2-bromo-5-chlorobenzoate with high regioselectivity?

A multi-step synthesis is typically required. For example:

- Step 1 : Bromination of methyl 5-chloro-3-nitrobenzoate using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or tin chloride in acidic media, as demonstrated for analogous compounds .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Use protecting groups (e.g., acetyl) if necessary to prevent side reactions during reduction.

How can conflicting NMR data for this compound be resolved?

Discrepancies in NMR signals (e.g., aromatic proton splitting or amine proton shifts) often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Solvent Variation : Compare spectra in DMSO-d₆ (to observe NH₂ protons) versus CDCl₃ (to assess aromatic protons).

- 2D NMR : Use HSQC or HMBC to correlate protons with adjacent carbons and confirm substituent positions .

- X-ray Crystallography : Resolve ambiguities definitively by determining the crystal structure, as done for structurally similar esters .

What advanced techniques are recommended for characterizing crystallographic properties of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Employ SHELX software for refinement, leveraging its robust handling of heavy atoms (Br, Cl) and hydrogen-bonding networks .

- DFT Calculations : Validate experimental bond lengths/angles using density-functional theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) .

- Comparison with Analogues : Reference databases like the Cambridge Structural Database (CSD) to identify trends in halogen-substituted benzoates .

How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The 2-bromo substituent may hinder Suzuki-Miyaura coupling; use bulky ligands (e.g., SPhos) to enhance reactivity.

- Electronic Effects : The electron-withdrawing Cl and Br groups activate the ring for nucleophilic aromatic substitution (e.g., amination at the 3-position).

- Case Study : Compare with Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, where a hydroxyl group increases hydrogen-bonding interactions, altering reactivity .

What computational strategies predict the thermodynamic stability and reaction pathways of this compound?

- Thermochemical Analysis : Apply hybrid DFT functionals (e.g., B3LYP) to calculate Gibbs free energy changes for tautomerization or decomposition .

- Reaction Pathway Mapping : Use Gaussian or ORCA software to model intermediates in Buchwald-Hartwig amination or Ullmann coupling reactions.

- Solvent Modeling : Include implicit solvation models (e.g., PCM) to account for solvent effects on activation barriers.

How can researchers address challenges in purifying this compound?

- Recrystallization : Use ethyl acetate/hexane mixtures to exploit solubility differences between the product and byproducts.

- Column Chromatography : Optimize eluent ratios (e.g., 3:7 EtOAc/hexane) and silica gel grade for halogenated aromatics.

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation, especially if amino group oxidation is a concern .

What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., HBr during hydrolysis).

- Waste Disposal : Neutralize acidic/basic waste streams before disposal and adhere to institutional guidelines for halogenated waste.

How does the substituent pattern affect the compound's spectroscopic and catalytic properties?

- UV-Vis Spectroscopy : The electron-withdrawing Br and Cl groups redshift absorption maxima compared to non-halogenated analogues.

- Catalytic Applications : The amino group can act as a directing group in transition-metal catalysis, while bromine facilitates C–C bond formation in cross-coupling reactions.

- Comparative Data : Contrast with Methyl 2-amino-5-chlorobenzoate, where the absence of bromine reduces steric hindrance but limits coupling reactivity .

What strategies mitigate decomposition during long-term storage of this compound?

- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the amino group.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture and inhibit hydrolysis of the ester moiety.

- Monitoring : Periodically analyze purity via NMR or LC-MS to detect degradation products like 3-amino-2-bromo-5-chlorobenzoic acid .

How can researchers validate the reproducibility of synthetic protocols for this compound?

- Interlaboratory Studies : Share detailed procedures (e.g., reaction times, purification steps) with collaborators to cross-validate yields and purity.

- Open Data : Deposit spectral data (NMR, IR) in public repositories like PubChem or Zenodo for independent verification .

- Quality Control : Implement in-process controls (e.g., inline FTIR) to monitor key reaction milestones in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.